molecular formula C11H13ClF3NO2 B15124548 2-[4-(Trifluoromethoxy)phenyl]morpholine HCl

2-[4-(Trifluoromethoxy)phenyl]morpholine HCl

Cat. No.: B15124548
M. Wt: 283.67 g/mol
InChI Key: HYKAOIQBKACQTD-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]morpholine HCl is a morpholine derivative featuring a trifluoromethoxy-substituted phenyl ring at the 2-position of the morpholine core. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl ring, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve solvents like ethanol, dichloromethane, or acetonitrile, and temperatures ranging from -78°C to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Morpholine vs. Piperidine Derivatives

  • 4-(4-Trifluoromethoxy-phenyl)-piperidine HCl (CAS 180160-91-2): This compound replaces the morpholine oxygen with a methylene group, forming a piperidine ring. Piperidine derivatives generally exhibit lower basicity (pKa ~11) compared to morpholine (pKa ~8.3), altering their protonation states under physiological conditions. This impacts membrane permeability and target binding. However, piperidine analogs are less commonly reported in antihypertensive or CNS applications compared to morpholine-based drugs like Oxaflozane HCl .

Morpholine vs. Biguanide Derivatives

  • 1-[4-(Trifluoromethoxy)phenyl]biguanide HCl (CAS 42823-09-6): The biguanide core introduces two guanidine groups, increasing polarity and water solubility. Biguanides are associated with antidiabetic applications (e.g., metformin), but the trifluoromethoxy-phenyl group may redirect activity toward antimicrobial or kinase inhibition.

Substituent Modifications

Trifluoromethoxy vs. Trifluoromethyl Phenyl Groups

  • Oxaflozane HCl (4-(Isopropyl)-2-(3-(trifluoromethyl)phenyl)morpholine HCl): This antihypertensive drug replaces the trifluoromethoxy group with a trifluoromethyl (–CF₃) group. The –CF₃ group is less polar than –OCF₃, increasing logP (lipophilicity) by ~0.5 units, which may enhance blood-brain barrier penetration.

Halogenated Phenyl Derivatives

  • 4-(4-Bromophenyl)morpholine HCl (CAS 1186663-63-7):
    Bromine substitution introduces steric bulk and polarizability, which may enhance halogen bonding with proteins. However, bromine lacks the electronegativity of fluorine, reducing electronic effects on ring reactivity. Bromophenyl morpholines are often intermediates in synthesis rather than final drugs, unlike the pharmacologically active trifluoromethoxy analogs .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituent logP (Predicted) Therapeutic Area Notable Properties
2-[4-(Trifluoromethoxy)phenyl]morpholine HCl Morpholine 4-OCF₃ phenyl 2.8 CNS/Undisclosed High solubility (HCl salt), moderate BBB penetration
Oxaflozane HCl Morpholine 3-CF₃ phenyl, isopropyl 3.3 Antihypertensive Marketed drug, lipophilic
4-(4-Trifluoromethoxy-phenyl)-piperidine HCl Piperidine 4-OCF₃ phenyl 3.1 Research compound Lower basicity, discontinued in some suppliers
1-[4-(Trifluoromethoxy)phenyl]biguanide HCl Biguanide 4-OCF₃ phenyl 1.5 Antidiabetic (potential) High solubility, limited bioavailability

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]morpholine;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-15-5-6-16-10;/h1-4,10,15H,5-7H2;1H

InChI Key

HYKAOIQBKACQTD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

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